molecular formula C23H17FN4 B5426123 3-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone

3-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone

Cat. No. B5426123
M. Wt: 368.4 g/mol
InChI Key: QXRFFQBRFQTPLO-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as FDPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. FDPH is a hydrazone derivative that has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

3-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and other forms of cellular damage. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells. This compound has also been shown to modulate a range of signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In addition, this compound has been shown to modulate the expression of a range of genes involved in cancer development and progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cellular signaling pathways. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while protecting normal cells from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone, including the development of more potent and selective analogs, the investigation of its potential as a neuroprotective agent, and the exploration of its applications in other areas of scientific research, such as immunology and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential for use in combination therapies with other anticancer agents.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its potent anticancer activity, neuroprotective potential, and modulation of cellular signaling pathways make it a valuable tool for studying cancer biology, neuroscience, and drug discovery. Further research is needed to fully understand the mechanism of action of this compound and its potential for use in combination therapies with other anticancer agents.

Synthesis Methods

The synthesis of 3-fluorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone involves the reaction of 3-fluorobenzaldehyde with 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction is typically carried out under reflux conditions for several hours, after which the product is isolated and purified using standard methods, such as recrystallization or column chromatography.

properties

IUPAC Name

N-[(Z)-(3-fluorophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4/c24-20-13-7-8-17(14-20)16-25-28-23-26-21(18-9-3-1-4-10-18)15-22(27-23)19-11-5-2-6-12-19/h1-16H,(H,26,27,28)/b25-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRFFQBRFQTPLO-XYGWBWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.